3-Butoxy-2-chlorophenylboronic acid
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Overview
Description
3-Butoxy-2-chlorophenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with butoxy and chloro groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Scientific Research Applications
3-Butoxy-2-chlorophenylboronic acid has diverse applications in scientific research:
Biology: Potential use in the development of boron-containing drugs, as boronic acids can act as enzyme inhibitors.
Industry: Utilized in the synthesis of advanced materials and polymers, where boronic acids contribute to the formation of stable, functional structures.
Mechanism of Action
Target of Action
The primary target of 3-Butoxy-2-chlorophenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the SM coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action can lead to the formation of new carbon-carbon bonds, which is a crucial process in organic synthesis .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the SM coupling reaction . This is a critical step in organic synthesis, enabling the creation of complex organic compounds from simpler precursors .
Action Environment
The action of this compound is influenced by the reaction conditions. The SM coupling reaction, for instance, is known for its mild and functional group tolerant conditions . Additionally, the compound is relatively stable, readily prepared, and generally environmentally benign , which suggests that it may be resistant to various environmental factors.
Safety and Hazards
Future Directions
Boronic acids, including 3-Butoxy-2-chlorophenylboronic acid, have a wide range of applications in various fields. Their use in medicinal chemistry, in particular, is expected to grow due to their versatility and the ability to modify their properties by introducing the boronic acid group to bioactive molecules . Further studies on boronic acids are encouraged to discover new promising drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-butoxy-2-chlorophenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst. The reaction is generally carried out in the presence of a base such as potassium acetate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar borylation techniques but optimized for larger batch sizes. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents and catalysts may also be adjusted to reduce costs and improve yield.
Chemical Reactions Analysis
Types of Reactions: 3-Butoxy-2-chlorophenylboronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: Boronic acids can be oxidized to form phenols using hydrogen peroxide or other oxidizing agents.
Substitution: The butoxy and chloro substituents on the phenyl ring can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide, sodium periodate.
Substitution: Nucleophiles such as amines or thiols, often in polar aprotic solvents.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Corresponding phenols.
Substitution: Substituted phenyl derivatives.
Comparison with Similar Compounds
2-Chlorophenylboronic acid: Lacks the butoxy group, making it less hydrophobic and potentially less versatile in certain synthetic applications.
4-Butoxy-3-chlorophenylboronic acid: Similar structure but with different positioning of the butoxy and chloro groups, which can affect its reactivity and suitability for specific reactions.
Uniqueness: 3-Butoxy-2-chlorophenylboronic acid’s unique combination of butoxy and chloro substituents on the phenyl ring provides distinct steric and electronic properties, making it particularly useful in selective organic transformations and the synthesis of complex molecules.
Properties
IUPAC Name |
(3-butoxy-2-chlorophenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BClO3/c1-2-3-7-15-9-6-4-5-8(10(9)12)11(13)14/h4-6,13-14H,2-3,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJMMBBEXLZVST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)OCCCC)Cl)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681531 |
Source
|
Record name | (3-Butoxy-2-chlorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256345-58-0 |
Source
|
Record name | (3-Butoxy-2-chlorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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